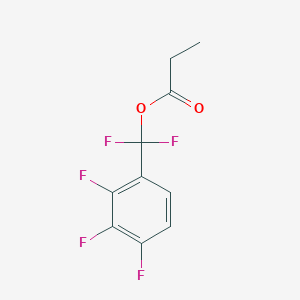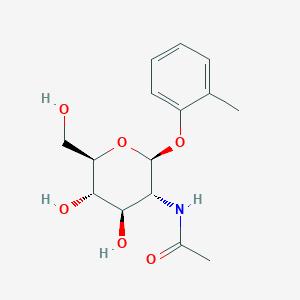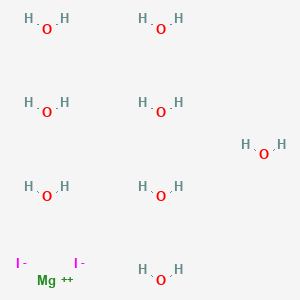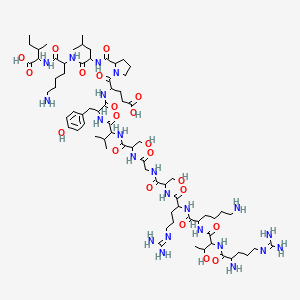![molecular formula C25H29NO7S B12349128 4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid CAS No. 23973-93-5](/img/structure/B12349128.png)
4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is an organosilicon compound characterized by the presence of a silicon-oxygen bond and a propene group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various industrial and research applications due to its versatility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by platinum-based catalysts, such as the Karstedt catalyst, under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene finds extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based polymers and materials.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties
Wirkmechanismus
The mechanism of action of 3-(Dimethylsiloxy)-3,3-dimethyl-1-propene involves its interaction with various molecular targets. The silicon-oxygen bond imparts unique reactivity, allowing the compound to participate in a range of chemical transformations. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which are facilitated by the presence of suitable catalysts and reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltris(dimethylsiloxy)silane
- Tris(dimethylsiloxy)phenylsilane
- Epoxy-terminated phenyl tris(dimethylsiloxy)silane
Uniqueness
3-(Dimethylsiloxy)-3,3-dimethyl-1-propene is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as the synthesis of advanced materials and biocompatible devices .
Eigenschaften
CAS-Nummer |
23973-93-5 |
|---|---|
Molekularformel |
C25H29NO7S |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid |
InChI |
InChI=1S/C22H25NO3S.C3H4O4/c1-16(21(25)17-9-11-19(24)12-10-17)23-14-13-22(26,20-8-5-15-27-20)18-6-3-2-4-7-18;4-2(5)1-3(6)7/h2-12,15-16,21,23-26H,13-14H2,1H3;1H2,(H,4,5)(H,6,7) |
InChI-Schlüssel |
PMUYNEPFLRSMTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC(C2=CC=CC=C2)(C3=CC=CS3)O.C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)
![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)

![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate](/img/structure/B12349077.png)
![5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12349083.png)
![6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione](/img/structure/B12349085.png)
